molecular formula C11H11N3O B2987291 3-(6-Methoxypyridazin-3-yl)aniline CAS No. 939428-11-2

3-(6-Methoxypyridazin-3-yl)aniline

Cat. No.: B2987291
CAS No.: 939428-11-2
M. Wt: 201.229
InChI Key: CKPJXUJPIKUSDK-UHFFFAOYSA-N
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Description

“3-(6-Methoxypyridazin-3-yl)aniline” is an organic compound that can be used as a key intermediate in the preparation of certain pharmaceuticals . It has a molecular formula of C11H11N3O .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a methoxy group at the 6-position and an aniline group at the 3-position .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are as follows: It has a molecular weight of 201.22 . Unfortunately, specific information about its melting point, boiling point, and other physical properties were not available in the retrieved data.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on novel quinazolinone derivatives, which involve reactions with primary aromatic amines including aniline, highlights the synthesis of compounds with potential antimicrobial activities. These synthesized compounds were evaluated for their effectiveness against microbes, demonstrating the application of such chemical processes in developing antimicrobial agents (Habib, Hassan, & El‐Mekabaty, 2012).

NMR Studies of Dynamic Behavior

Dynamic NMR studies on compounds similar to "3-(6-Methoxypyridazin-3-yl)aniline" have provided insights into their chemical behavior in solutions, such as the determination of activation parameters for hindered internal rotation. This research aids in understanding the molecular dynamics of such compounds, which is crucial for their potential applications in material science or drug design (Belyakov, Shastin, & Strelenko, 2001).

Docking and QSAR Studies for Kinase Inhibitors

Docking and quantitative structure–activity relationship (QSAR) studies for derivatives of "this compound" as c-Met kinase inhibitors showcase the compound's role in pharmacological research. These studies help in analyzing molecular features contributing to high inhibitory activity and predicting biological activities, which are fundamental in drug discovery processes (Caballero et al., 2011).

Antihypertensive Activity

Research on spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones, involving the use of tert-butoxycarbonyl)aniline, for the development of antihypertensive agents highlights the potential therapeutic applications of compounds related to "this compound." These studies explore structure-activity relationships to identify compounds with significant antihypertensive effects, demonstrating the compound's relevance in medicinal chemistry (Clark et al., 1983).

Safety and Hazards

The safety data sheet for a similar compound, “3-Amino-6-methoxypyridazine”, indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective gloves, protective clothing, and eye/face protection .

Properties

IUPAC Name

3-(6-methoxypyridazin-3-yl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-11-6-5-10(13-14-11)8-3-2-4-9(12)7-8/h2-7H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPJXUJPIKUSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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